molecular formula C10H11N3O2 B15212455 4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione CAS No. 34873-99-9

4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B15212455
CAS No.: 34873-99-9
M. Wt: 205.21 g/mol
InChI Key: FMAWBQSUVRUERV-UHFFFAOYSA-N
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Description

4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.213 g/mol . It belongs to the class of triazolidine diones, which are known for their diverse chemical and biological properties. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbonyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of ethyl isocyanate with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazolidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolidine and triazole derivatives, which can have different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the development of treatments for diseases such as Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

34873-99-9

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C10H11N3O2/c1-2-12-9(14)11-13(10(12)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,14)

InChI Key

FMAWBQSUVRUERV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)NN(C1=O)C2=CC=CC=C2

Origin of Product

United States

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